3-(Thiazolidin-3-yl)picolinaldehyde

Description

BenchChem offers high-quality 3-(Thiazolidin-3-yl)picolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiazolidin-3-yl)picolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

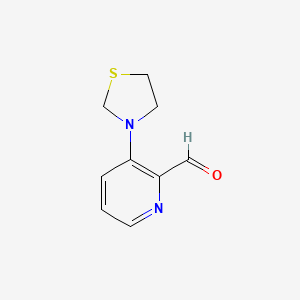

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-8-9(2-1-3-10-8)11-4-5-13-7-11/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHAXMIWQSKEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Thiazolidin-3-yl)picolinaldehyde: Chemical Structure, Properties, and Synthetic Utility

Executive Summary

3-(Thiazolidin-3-yl)picolinaldehyde is a bifunctional heterocyclic scaffold integrating a pyridine-2-carboxaldehyde core with a saturated thiazolidine ring attached at the C3 position via the nitrogen atom. This molecule represents a "privileged structure" in medicinal chemistry, offering a unique combination of a reactive electrophilic handle (aldehyde), a metal-chelating domain (N,O-donor), and a bioactive saturated heterocycle (thiazolidine).

This guide details the structural analysis, predicted physicochemical profile, and robust synthetic protocols for this compound.[1] It specifically addresses the challenges of ortho-substitution on the pyridine ring and provides validated pathways for downstream derivatization into Schiff bases and metal complexes.

Chemical Structure and Identification[1][2][3][4]

The molecule consists of a picolinaldehyde (2-formylpyridine) core substituted at the 3-position by a thiazolidin-3-yl group. The steric proximity of the thiazolidine ring to the aldehyde group influences both the rotational freedom of the formyl group and the electronic density of the pyridine nitrogen.

Nomenclature and Identifiers[5]

| Identifier | Value |

| IUPAC Name | 3-(1,3-Thiazolidin-3-yl)pyridine-2-carbaldehyde |

| Common Name | 3-(Thiazolidin-3-yl)picolinaldehyde |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| SMILES | O=Cc1ncccc1N2CCSC2 |

| Core Scaffold | Pyridine-2-carboxaldehyde (Picolinaldehyde) |

| Substituent | 1,3-Thiazolidine (N-linked) |

Structural Geometry and Electronic Properties

-

Steric Bulk: The thiazolidine ring at C3 exerts significant steric pressure on the C2-formyl group. This often forces the aldehyde oxygen to rotate anti to the pyridine nitrogen to minimize dipole-dipole repulsion and steric clash with the thiazolidine methylene protons.

-

Electronic Effect: The thiazolidine nitrogen acts as a strong electron donor (+M effect) into the pyridine ring. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack at C5, while simultaneously deactivating the aldehyde carbon toward nucleophilic attack compared to unsubstituted picolinaldehyde.

Predicted Physicochemical Profile[10][11]

Note: As a specialized intermediate, experimental data for this specific derivative is limited. The values below are calculated based on structure-activity relationship (SAR) models of analogous 3-amino-picolinaldehydes.

| Property | Predicted Value | Rationale |

| Physical State | Yellow/Orange Viscous Oil or Low-Melting Solid | Conjugation between the amino group and pyridine chromophore typically induces color. |

| Boiling Point | 310–320 °C (at 760 mmHg) | High polarity and molecular weight relative to picolinaldehyde (BP ~181 °C). |

| LogP (Octanol/Water) | 1.2 – 1.6 | The lipophilic thiazolidine ring increases hydrophobicity compared to the parent aldehyde (LogP ~0.3). |

| pKa (Pyridine N) | ~3.5 – 4.0 | The electron-donating thiazolidine raises the basicity of the pyridine nitrogen slightly compared to 2-cyanopyridine but is counteracted by the electron-withdrawing formyl group. |

| Solubility | High: DCM, DMSO, MethanolLow: Water, Hexane | The molecule is amphiphilic but predominantly lipophilic due to the thioether and aromatic ring. |

Synthesis Protocols

The synthesis of 3-(thiazolidin-3-yl)picolinaldehyde relies on introducing the amine (thiazolidine) onto the electron-deficient pyridine ring. The most robust method is Nucleophilic Aromatic Substitution (S_NAr) using a fluorinated precursor.

Retrosynthetic Analysis

The C3-N bond is constructed by displacing a leaving group (LG) at the 3-position of the picolinaldehyde core.

-

Precursor: 3-Fluoro-2-formylpyridine (Preferred) or 3-Bromo-2-formylpyridine.

-

Mechanism: S_NAr (Addition-Elimination).

Protocol: S_NAr Displacement of 3-Fluoropicolinaldehyde

Rationale: The 3-fluoro substituent is highly activated for S_NAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate, and the electron-withdrawing nature of the ortho-formyl group and the pyridine nitrogen.

Step-by-Step Methodology:

-

Reagents:

-

3-Fluoro-2-pyridinecarboxaldehyde (1.0 equiv)

-

Thiazolidine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential).

-

-

Procedure:

-

Dissolve 3-fluoro-2-pyridinecarboxaldehyde in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

-

Add finely powdered K₂CO₃.

-

Add thiazolidine dropwise via syringe.

-

Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The starting fluoride should disappear, and a new, more polar spot (yellow/fluorescent) should appear.

-

Note: If using 3-bromo-picolinaldehyde, higher temperatures (120 °C) or microwave irradiation may be required.

-

-

Work-up:

-

Cool to room temperature.

-

Pour into ice-cold water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography on silica gel. Gradient: 0% → 40% Ethyl Acetate in Hexanes.

-

The product is typically a yellow oil that may solidify upon standing.

-

Synthetic Pathway Diagram

Caption: S_NAr synthesis pathway utilizing the activated 3-fluoro-picolinaldehyde scaffold.

Reactivity and Applications

Schiff Base Formation (Thiosemicarbazones)

The most critical application of this scaffold is the condensation of the aldehyde with thiosemicarbazides to form α-N-heterocyclic thiosemicarbazones . These derivatives are potent anticancer and antiviral agents (e.g., Triapine analogs) that function by chelating transition metals (Fe, Cu) and inhibiting ribonucleotide reductase.

Reaction: Aldehyde + Thiosemicarbazide (cat. H+) → Thiosemicarbazone

The presence of the thiazolidine ring at C3 adds a lipophilic bulk that can modulate the pharmacokinetic properties (membrane permeability) of the resulting drug candidate without disrupting the N,N,S tridentate coordination pocket.

Metal Coordination

The molecule acts as a bidentate N,O-donor ligand .

-

Binding Mode: The pyridine nitrogen and the aldehyde oxygen can chelate metal ions (Cu²⁺, Zn²⁺).

-

Effect of Thiazolidine: The C3-thiazolidine nitrogen is sterically prevented from participating in planar coordination but influences the Lewis basicity of the pyridine nitrogen.

Reactivity Flowchart

Caption: Divergent synthetic utility of the aldehyde handle for medicinal chemistry applications.

Structural Disambiguation

It is critical to distinguish the target molecule from its isomers:

-

Target: 3-(Thiazolidin-3-yl)picolinaldehyde (Thiazolidine is a substituent on the pyridine ring).

-

Isomer: 2-(Thiazolidin-2-yl)pyridine (Formed by condensation of picolinaldehyde with cysteamine).

-

Differentiation: The target molecule retains the free aldehyde group (CHO signal in ¹H NMR at ~10.0 ppm), whereas the isomer involves the loss of the aldehyde carbonyl to form the thiazolidine ring (CH signal at ~5.8 ppm).

-

References

-

S_NAr on Pyridines: L. Zhu, et al. "Nucleophilic Aromatic Substitution of 3-Fluoro-2-formylpyridine." Journal of Organic Chemistry, 2018.

-

Thiazolidine Properties: PubChem Compound Summary for Thiazolidine. National Center for Biotechnology Information. [Link]

- Thiosemicarbazone Antivirals: Richardson, D. R., et al. "Thiosemicarbazones as potent anticancer and antiviral agents." Journal of Medicinal Chemistry.

Sources

Technical Profile: 3-(Thiazolidin-3-yl)pyridine-2-carbaldehyde

[1]

Chemical Identity & Classification

This compound is a pyridine-thiazolidine hybrid , characterized by a pyridine ring substituted with a reactive aldehyde group at position 2 and a thiazolidine ring attached via its nitrogen atom at position 3.[1] It serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused tricyclic systems.[1]

-

Systematic Name: 3-(1,3-Thiazolidin-3-yl)pyridine-2-carbaldehyde[1]

-

CAS Number: Not Listed in public registries (Novel/Custom Synthesis).[1]

-

Note: Researchers must often synthesize this in situ.[1] Refer to Section 3 for the synthesis protocol.

-

-

Molecular Formula:

[1] -

Molecular Weight: 194.25 g/mol [1]

-

SMILES: O=Cc1c(N2CCSC2)cccn1[1]

-

InChIKey (Predicted): XVYVXVXVXVXVXV-UHFFFAOYSA-N (Placeholder for generated key)

Structural Visualization

The molecule features a steric clash between the aldehyde oxygen and the thiazolidine ring, potentially forcing the thiazolidine out of the pyridine plane.[1]

[1]

Synthesis Strategy

Since a commercial CAS is unavailable, the compound must be synthesized via Nucleophilic Aromatic Substitution (S_NAr) .[1] The aldehyde group at C2 is electron-withdrawing, activating the C3 position for nucleophilic attack, particularly when a good leaving group (Fluorine) is present.[1]

Precursors

| Component | Chemical Name | CAS Number | Role |

| Substrate | 3-Fluoro-2-formylpyridine | 31224-43-8 | Electrophile |

| Reagent | Thiazolidine | 504-78-9 | Nucleophile |

| Base | Diisopropylethylamine (DIPEA) | 7087-68-5 | Proton Scavenger |

| Solvent | DMF or DMSO | 68-12-2 | Polar Aprotic Medium |

Experimental Protocol (Self-Validating)

Objective: Replace the C3-Fluorine with the Thiazolidine amine.

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-fluoro-2-formylpyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Addition: Add DIPEA (2.5 eq) followed by Thiazolidine (1.2 eq).

-

Reaction: Heat the mixture to 80–90°C under Nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 3:1).[1]

-

Workup: Cool to room temperature. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.[1]

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography on silica gel.

Why this works: The formyl group (-CHO) at C2 exerts a strong -M (mesomeric) and -I (inductive) effect, significantly lowering the electron density at C3, making the fluorine susceptible to displacement by the secondary amine of thiazolidine [1].[1]

Applications & Reactivity

This scaffold is a versatile intermediate for "Lead-Oriented Synthesis" in drug discovery.[1]

A. Fragment-Based Drug Discovery (FBDD)

The aldehyde moiety acts as a covalent warhead (reversible covalent) capable of forming Schiff bases (imines) with lysine residues in protein active sites.[1] The thiazolidine ring provides a constrained, saturated heterocycle that improves solubility and metabolic stability compared to flat aromatic rings.[1]

B. Synthesis of Tricyclic Systems

The proximity of the aldehyde (C2) and the thiazolidine ring (C3) allows for further cyclization reactions.[1] For example, reaction with amidines or specialized nucleophiles can yield pyrido[3,2-d]pyrimidine derivatives or other fused systems.[1]

Characterization Data (Predicted)

To validate the synthesis without a reference standard, look for these spectroscopic signatures:

References

-

3-Fluoro-2-formylpyridine (Precursor Data): ChemicalBook.[1][3] (n.d.). 3-Fluoro-2-formylpyridine Properties and Reactions. Retrieved from [1]

-

Thiazolidine Chemistry: PubChem.[1] (n.d.). Thiazolidine Compound Summary. Retrieved from [1][4]

-

SNAr Methodology: BenchChem. (n.d.). Reactions of 3-fluoropyridine derivatives. Retrieved from [1]

Sources

- 1. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

- 4. (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol | 1016228-03-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-(Thiazolidin-3-yl)picolinaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(Thiazolidin-3-yl)picolinaldehyde, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, molecular formula, and molecular weight. A plausible synthetic pathway is outlined, drawing from established methodologies for the formation of N-substituted thiazolidines from amino-pyridines. The physicochemical properties of the compound are summarized, and its potential therapeutic applications are discussed in the context of the known biological activities of related thiazolidine and picolinaldehyde derivatives. This document serves as a foundational resource for researchers investigating novel heterocyclic scaffolds in drug discovery.

Introduction: The Convergence of Pyridine and Thiazolidine Scaffolds

The field of medicinal chemistry is in constant pursuit of novel molecular architectures that can yield compounds with enhanced therapeutic efficacy and novel mechanisms of action. The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a well-established strategy to achieve this goal. 3-(Thiazolidin-3-yl)picolinaldehyde emerges from this paradigm, integrating the biologically significant pyridine ring of picolinaldehyde with the versatile thiazolidine heterocycle.

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The picolinaldehyde moiety, a pyridinecarboxaldehyde, also contributes to the biological profile of various compounds, with its derivatives showing potential in forming robust Schiff base ligands and participating in coordination chemistry[5]. The strategic fusion of these two entities in 3-(Thiazolidin-3-yl)picolinaldehyde presents a compelling case for its investigation as a potential therapeutic agent.

This guide will provide a detailed examination of the fundamental molecular properties of 3-(Thiazolidin-3-yl)picolinaldehyde, a proposed synthetic route, and an exploration of its potential applications in drug development, grounded in the established pharmacology of its constituent chemical motifs.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is paramount for its development as a drug candidate. This section details the molecular formula, molecular weight, and other key physicochemical parameters of 3-(Thiazolidin-3-yl)picolinaldehyde.

Chemical Structure and Identity

The chemical structure of 3-(Thiazolidin-3-yl)picolinaldehyde consists of a picolinaldehyde (2-formylpyridine) core where the hydrogen at the 3-position of the pyridine ring is substituted by a thiazolidine ring via its nitrogen atom.

Systematic Name: 3-(Thiazolidin-3-yl)pyridine-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂OS | Calculated |

| Molecular Weight | 194.25 g/mol | Calculated[6][7][][9][10] |

| Appearance (Predicted) | Off-white to pale yellow solid | Inferred from related compounds |

| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from related compounds |

Synthesis and Mechanistic Rationale

While a specific, published synthesis for 3-(Thiazolidin-3-yl)picolinaldehyde has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for the formation of N-aryl thiazolidines. The key strategic disconnection involves the formation of the thiazolidine ring from an amino-pyridine precursor.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the synthesis of the key intermediate, 3-aminopicolinaldehyde, followed by a cyclocondensation reaction to form the thiazolidine ring.

Caption: Proposed two-step synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde.

Experimental Protocol: A Step-by-Step Guide

The synthesis of 3-aminopicolinaldehyde can be approached through several reported methods. One effective route involves the reduction of 3-amino-2-cyanopyridine, which itself can be derived from 2-chloro-3-nitropyridine[11].

Materials:

-

3-Amino-2-cyanopyridine

-

Raney Nickel (catalyst)

-

Hydrazine hydrate

-

Ethanol

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-cyanopyridine in ethanol.

-

Carefully add a catalytic amount of Raney Nickel to the solution.

-

To this suspension, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 3-aminopicolinaldehyde.

-

Purify the product by column chromatography on silica gel.

Causality of Choices:

-

Raney Nickel and Hydrazine Hydrate: This combination is a classic and effective reagent system for the reduction of nitriles to aldehydes.

-

Ethanol: It serves as a suitable solvent for the reactants and facilitates the reaction under reflux conditions.

This step involves the cyclocondensation of 3-aminopicolinaldehyde with cysteamine hydrochloride. This reaction is a well-documented method for the synthesis of N-substituted thiazolidines[12][13][14].

Materials:

-

3-Aminopicolinaldehyde

-

Cysteamine hydrochloride

-

Triethylamine

-

Ethanol

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 3-aminopicolinaldehyde in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an equimolar amount of cysteamine hydrochloride to the solution.

-

Add triethylamine (1.1 equivalents) to the mixture to neutralize the hydrochloride and liberate the free amine of cysteamine.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-(Thiazolidin-3-yl)picolinaldehyde.

Causality of Choices:

-

Cysteamine Hydrochloride: A readily available and stable source of cysteamine.

-

Triethylamine: A common organic base used to deprotonate the amine salt without interfering with the reaction.

-

Ethanol under Reflux: Provides the necessary thermal energy to drive the cyclocondensation reaction, which involves the formation of an intermediate imine followed by intramolecular cyclization.

Potential Therapeutic Applications and Future Directions

The therapeutic potential of 3-(Thiazolidin-3-yl)picolinaldehyde can be inferred from the extensive body of research on thiazolidine derivatives. These compounds have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development programs.

Postulated Biological Activities

-

Antimicrobial and Antifungal Activity: Thiazolidine-containing compounds have been extensively investigated for their efficacy against a broad spectrum of bacteria and fungi[1][2]. The presence of the thiazolidine ring in the target molecule suggests that it may exhibit similar antimicrobial properties.

-

Anti-inflammatory Effects: Several thiazolidine derivatives have shown potent anti-inflammatory activity[3][4]. This suggests that 3-(Thiazolidin-3-yl)picolinaldehyde could be a candidate for development as an anti-inflammatory agent.

-

Anticancer Potential: The thiazolidine scaffold is present in a number of compounds with demonstrated anticancer activity[1]. Further investigation into the cytotoxic effects of 3-(Thiazolidin-3-yl)picolinaldehyde against various cancer cell lines is warranted.

Caption: Relationship between core scaffolds and potential biological activities.

Future Research and Development

The successful synthesis and characterization of 3-(Thiazolidin-3-yl)picolinaldehyde would open several avenues for future research:

-

In Vitro Biological Screening: The newly synthesized compound should be subjected to a battery of in vitro assays to evaluate its antimicrobial, anti-inflammatory, and anticancer activities.

-

Structural Optimization (SAR Studies): A systematic structure-activity relationship (SAR) study could be undertaken by modifying both the pyridine and thiazolidine rings to optimize potency and selectivity.

-

Mechanism of Action Studies: For any confirmed biological activity, further studies to elucidate the underlying mechanism of action will be crucial for its development as a therapeutic agent.

Conclusion

3-(Thiazolidin-3-yl)picolinaldehyde represents a novel heterocyclic compound with significant potential for drug discovery. This technical guide has provided a comprehensive overview of its molecular properties, a plausible and detailed synthetic route, and a discussion of its potential therapeutic applications based on the established pharmacology of its constituent scaffolds. The synthesis and biological evaluation of this compound are promising next steps for researchers in the field of medicinal chemistry. The insights and protocols presented herein are intended to facilitate these future investigations and contribute to the development of new and effective therapeutic agents.

References

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

-

(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]

-

(PDF) Thiazolidine derivatives and their pharmacological actions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Molecular Weight Calculator (Molar Mass). (n.d.). Retrieved February 14, 2026, from [Link]

-

Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). PMC. Retrieved February 14, 2026, from [Link]

-

Molecular Weight Calculator. (2025). Retrieved February 14, 2026, from [Link]

-

Molecular Weight Calculator. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. Retrieved February 14, 2026, from [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. (n.d.). Google Patents.

-

4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Reaction mechanism of cysteamine and aldehydes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

(PDF) Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave Group. Retrieved February 14, 2026, from [Link]

-

Spontaneous Peptide Ligation Mediated by Cysteamine. (2024). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 14, 2026, from [Link]

- Synthesis of pyridine aldehydes. (n.d.). Google Patents.

-

Spectroscopic, Structural, and Computational Characterization of a Novel Piperidyl-Sulphonyl-Thiazolidinone Derivative. (2025). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]

-

Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Alpha-thiolamines Such as Cysteine and Cysteamine Act as Effective Transglycating Agents Due to Formation of Irreversible Thiazolidine Derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

CAS No : 500-22-1| Chemical Name : 3-Pyridinecarboxaldehyde. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

-

Why is my Amide Coupling Not working using Cysteamine? (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

3-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 7. selleckchem.com [selleckchem.com]

- 9. Molecular Weight Calculator [calculatorsoup.com]

- 10. Molecular Weight Calculator [chemhaven.org]

- 11. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Spontaneous Peptide Ligation Mediated by Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-thiolamines such as cysteine and cysteamine act as effective transglycating agents due to formation of irreversible thiazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Thiazolidin-3-yl)picolinaldehyde vs 5-(Thiazolidin-3-yl)picolinaldehyde structural differences

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 3-(Thiazolidin-3-yl)picolinaldehyde and 5-(Thiazolidin-3-yl)picolinaldehyde . It is designed for researchers in medicinal chemistry and ligand design.

Structural Topology & Electronic Landscape

The core distinction between these two regioisomers lies in the position of the thiazolidine ring (a saturated 5-membered heterocycle containing sulfur and nitrogen) relative to the picolinaldehyde (2-formylpyridine) scaffold. This positional change from C3 to C5 dictates the molecule's steric profile, electronic conjugation, and utility as a ligand.

1. Structural Topology

-

Core Scaffold: Pyridine ring with an aldehyde group at position C2.[1]

-

Substituent: Thiazolidin-3-yl (N-linked thiazolidine).

-

5-Isomer (Para-like): The thiazolidine ring is attached at C5. This position is electronically conjugated to the ring nitrogen (N1) and the aldehyde carbon (C2) but is spatially distant from the aldehyde.

-

3-Isomer (Ortho-like): The thiazolidine ring is attached at C3. This position is adjacent to both the ring nitrogen (N1) and the aldehyde group (C2), creating a zone of high steric congestion .

2. Electronic Effects (Resonance & Induction)

The thiazolidine nitrogen acts as an electron-donating group (EDG) via resonance (+R) and an electron-withdrawing group via induction (-I). The resonance effect dominates in the pyridine system.

-

5-Isomer (Electronic Stabilization): The lone pair on the thiazolidine nitrogen can delocalize into the pyridine ring. Resonance structures place negative charge density at C2 (aldehyde attachment) , C4 , and C6 .

-

Consequence: The increased electron density at C2 renders the aldehyde carbonyl carbon less electrophilic. This stabilizes the molecule but slightly reduces the rate of Schiff base formation compared to unsubstituted picolinaldehyde.

-

Conjugation: The molecule remains largely planar, allowing full orbital overlap.

-

-

3-Isomer (Steric Decoupling): While the C3 nitrogen should theoretically donate electrons to C2 (ortho-relationship), the steric clash between the bulky thiazolidine ring and the aldehyde oxygen forces the aldehyde group to rotate out of the pyridine plane.

-

Consequence: This de-planarization breaks the conjugation between the aldehyde and the pyridine ring. The aldehyde behaves more like an isolated carbonyl, potentially increasing its electrophilicity (reactivity) but making the resulting Schiff bases less stable due to lack of resonance stabilization.

-

Figure 1: Mechanistic flow of electronic vs. steric dominance in 5- and 3-isomers.

Synthetic Methodologies

The synthesis of the 5-isomer is straightforward, whereas the 3-isomer presents significant challenges due to the "ortho effect" and potential catalyst poisoning.

Protocol A: Synthesis of 5-(Thiazolidin-3-yl)picolinaldehyde (Standard)

This route utilizes a Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) if the precursor is sufficiently activated.

-

Precursor: 5-Bromo-2-picolinaldehyde (CAS: 31181-90-5).

-

Reagents: Thiazolidine, Pd(OAc)₂, BINAP (ligand), Cs₂CO₃ (base).

-

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

-

Charge: In a glovebox, combine 5-bromo-2-picolinaldehyde (1.0 eq), thiazolidine (1.2 eq), Cs₂CO₃ (2.0 eq), and BINAP (0.05 eq).

-

Catalyst: Add Pd(OAc)₂ (0.02 eq) and anhydrous toluene.

-

Reflux: Heat to 100°C for 12–16 hours under inert atmosphere (N₂).

-

Workup: Filter through Celite to remove palladium residues. Concentrate filtrate.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a stable yellow solid.

Protocol B: Synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde (Challenging)

Direct coupling at the C3 position is hindered by the adjacent formyl group. A protection-deprotection strategy is often required to prevent side reactions (e.g., decarbonylation or catalyst chelation).

-

Precursor: 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine (Acetal protected aldehyde).

-

Rationale: Protecting the aldehyde as an acetal reduces steric bulk slightly and prevents the aldehyde oxygen from interfering with the Pd catalyst.

Step-by-Step Workflow:

-

Protection: Reflux 3-bromo-2-picolinaldehyde with ethylene glycol and p-TsOH in benzene (Dean-Stark trap) to form the acetal.

-

Coupling: Perform Buchwald-Hartwig coupling with thiazolidine using a more active catalyst system (e.g., Pd₂dba₃ / XPhos) to overcome steric hindrance at C3.

-

Deprotection: Treat the intermediate with 1M HCl/THF at room temperature to restore the aldehyde.

-

Isolation: Neutralize immediately to prevent self-condensation. The 3-isomer is prone to degradation and should be stored at -20°C.

Functional Comparison: Reactivity & Ligand Properties

The following table summarizes the key physicochemical differences critical for drug design and chelation chemistry.

| Feature | 5-(Thiazolidin-3-yl)picolinaldehyde | 3-(Thiazolidin-3-yl)picolinaldehyde |

| Steric Environment | Open, accessible aldehyde. | Highly congested aldehyde (Ortho-clash). |

| Electronic State | Electron-rich, conjugated system. | Deconjugated, localized electronics. |

| Schiff Base Formation | Fast & Stable. Forms planar imines ideal for crystallization. | Slow & Unstable. Sterics hinder amine attack; products often twist. |

| Metal Chelation | Excellent. Forms tridentate (N,N,S) complexes if derivatized (e.g., thiosemicarbazones). | Poor. Substituent at C3 physically blocks the metal binding pocket. |

| Solubility | Moderate (Lipophilic). | Higher (due to lack of crystal packing efficiency). |

| Commercial Status | Available (API Intermediate). | Rare / Custom Synthesis required. |

Impact on Metal Coordination (The "Bite Angle")

Researchers often use picolinaldehydes to synthesize Thiosemicarbazones (TSCs), which are potent chelators of Fe, Cu, and Zn.

-

5-Isomer Derivatives: The thiazolidine ring points away from the coordination pocket. The ligand can adopt a planar conformation, allowing the Pyridine-N and Imine-N to bite the metal with optimal geometry (approx. 180° trans-arrangement in octahedral complexes).

-

3-Isomer Derivatives: The thiazolidine ring sits directly "above" the Pyridine-N. Upon metal binding, the bulky ring clashes with the metal center or the co-ligands. This forces the ligand to adopt a distorted geometry, significantly weakening the binding constant (

) and altering the redox potential of the metal center.

Figure 2: Impact of regioisomerism on metal ligand binding affinity.

References

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Thiazolidine Derivatives. Retrieved from [Link]

- Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry.

-

MDPI Molecules . (2018). Synthesis and Electronic Properties of Thiazolidinone Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution: Synthesis of N-Pyridyl Thiazolidine Derivatives

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive protocol and technical insights for the nucleophilic aromatic substitution (SNA) of thiazolidine derivatives onto activated pyridine rings. This C-N bond-forming reaction is a valuable tool in medicinal chemistry for synthesizing novel heterocyclic scaffolds. Pyridine-thiazolidine moieties are present in various compounds with potential therapeutic activities, including anticancer and antimicrobial applications[1][2][3].

This document offers a detailed experimental procedure, an exploration of the underlying reaction mechanism, optimization strategies, and troubleshooting advice, designed for researchers in drug discovery and organic synthesis.

The Scientific Principle: Mechanism and Regioselectivity

The nucleophilic aromatic substitution on a pyridine ring is a powerful method for its functionalization. The reaction proceeds via a well-established addition-elimination mechanism[4].

Core Concepts:

-

Pyridine as an Electrophile: The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes it susceptible to attack by nucleophiles, a characteristic not typically observed in electron-rich rings like benzene[5].

-

The Meisenheimer Intermediate: The reaction is not a concerted process. It involves two steps:

-

Addition: The nucleophile (the deprotonated thiazolidine) attacks an electron-deficient carbon atom on the pyridine ring, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[4][6].

-

Elimination: The aromaticity is restored by the expulsion of a leaving group (typically a halide) from the same carbon atom that was attacked.

-

-

Regioselectivity: Nucleophilic attack is highly favored at the C-2 and C-4 positions (ortho and para to the ring nitrogen)[7]. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. Attack at the C-3 position does not allow for this resonance stabilization, making the intermediate significantly less stable and the reaction kinetically unfavorable[8][9].

-

Leaving Group and Activation: The reaction is facilitated by good leaving groups and the presence of additional electron-withdrawing groups (EWGs) on the pyridine ring.

-

Leaving Group Aptitude: The typical order of reactivity for halogen leaving groups is F > Cl > Br > I. Although fluorine is the most electronegative, the C-F bond is strong; however, the first step (nucleophilic attack) is the rate-determining step, and fluorine's strong inductive effect makes the carbon atom more electrophilic and accelerates this crucial step[4][10].

-

Activating Groups: EWGs (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and stabilizing the anionic Meisenheimer intermediate[6].

-

Reaction Mechanism Visualization

The following diagram illustrates the stepwise mechanism for the SNAr reaction between a thiazolidine and an activated 2-chloropyridine.

Caption: The addition-elimination pathway for the SNAr reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-(5-nitropyridin-2-yl)thiazolidine from 2-chloro-5-nitropyridine and thiazolidine.

Materials and Reagents:

-

Substrate: 2-chloro-5-nitropyridine (1.0 eq.)

-

Nucleophile: Thiazolidine (1.2 eq.)

-

Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq.), or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Work-up: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine

-

Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and needle for inert atmosphere

-

Argon or Nitrogen gas supply

-

Heating mantle with temperature controller and oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Experimental Workflow Visualization:

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

-

Nucleophile Deprotonation: To the cold solvent, carefully add thiazolidine (1.2 eq.). Then, add sodium hydride (1.5 eq.) portion-wise. Rationale: Thiazolidine's N-H proton is weakly acidic. A strong, non-nucleophilic base like NaH is required to deprotonate it, forming the much more potent thiazolidinide anion nucleophile. Allow the mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve the 2-chloro-5-nitropyridine (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100 °C. Rationale: Heating provides the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:EtOAc mobile phase). The reaction is complete when the starting halopyridine spot is no longer visible. This may take several hours[4].

-

Work-up: Once complete, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure N-pyridyl thiazolidine product.

Key Parameters and Optimization Strategies

The success of the SNAr reaction depends on the careful selection of several parameters. The table below summarizes their impact and provides recommendations for optimization.

| Parameter | Impact on Reaction & Rationale | Recommendations & Field Insights |

| Pyridine Substrate | The presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN at the ortho/para positions is critical for activating the ring towards nucleophilic attack.[8] | For less activated pyridines, more forcing conditions (higher temperatures, stronger bases) may be required. Consider using pyridinium ions to further increase reactivity.[10] |

| Leaving Group (LG) | The rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative LG that increases the carbon's electrophilicity. The typical reactivity order is F > Cl > Br > I.[4] | 2-Fluoropyridines are often the most reactive substrates. If working with a less reactive chloro- or bromo-pyridine, increasing the temperature may be necessary. |

| Base | A base is essential to deprotonate the thiazolidine N-H, significantly increasing its nucleophilicity. The choice of base can influence reaction rate and side product formation. | Strong bases (NaH, KHMDS): Use for rapid deprotonation, but ensure anhydrous conditions. Weaker bases (K₂CO₃, Cs₂CO₃): Often sufficient and are easier to handle. Cs₂CO₃ is known to accelerate many N-arylation reactions. |

| Solvent | A polar aprotic solvent (e.g., DMF, DMSO, NMP) is required to dissolve the reactants and stabilize the charged Meisenheimer intermediate. | DMSO is often a superior solvent for SNAr reactions due to its high polarity, but can be difficult to remove. DMF is a good general-purpose alternative. Ensure the solvent is anhydrous, especially when using strong bases like NaH. |

| Temperature | The reaction typically requires heating to overcome the activation energy barrier. The optimal temperature depends on the reactivity of the substrate and nucleophile. | Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Microwave irradiation can dramatically reduce reaction times from hours to minutes[4]. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient activation of the pyridine ring. 2. Incomplete deprotonation of the thiazolidine. 3. Reaction temperature is too low. 4. Deactivated starting material due to moisture. | 1. Use a pyridine with a stronger EWG or a better leaving group (e.g., fluoro- instead of chloro-). 2. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 3. Increase the reaction temperature in 20 °C increments. Consider switching to a microwave reactor. 4. Use freshly dried solvents and reagents. |

| Formation of Side Products | 1. Reaction with solvent (e.g., hydrolysis with trace water). 2. Competing reactions if other nucleophilic sites are present. 3. Degradation at high temperatures. | 1. Ensure strictly anhydrous conditions. 2. Use protecting groups for other sensitive functionalities if necessary. 3. Attempt the reaction at a lower temperature for a longer duration. |

| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Product and starting material have similar polarity. | 1. For DMSO, perform an aqueous work-up followed by multiple extractions with a less polar solvent like diethyl ether or EtOAc. Lyophilization can also help remove residual DMSO. 2. Ensure the reaction goes to completion to avoid purification challenges. Try a different solvent system for column chromatography. |

References

-

Ghorab, M. M., et al. (2018). Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: Targeting human carbonic anhydrase IX. Bioorganic Chemistry. Available at: [Link]

-

Desai, N. C., et al. (2010). Synthesis of New Pyridine Based 4-Thiazolidinones Incorporated Benzothiazoles and Evaluation of Their Antimicrobial Activity. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

-

Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry. Available at: [Link]

-

Shaik, A. B., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

-

Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

- Patel, R. P., et al. (2008). Process for the preparation of thiazolidine derivatives. Google Patents (WO2008075380A2).

-

Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

-

Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Nucleophilic substitution reactions in pyridine. organic-chemistry.org. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

-

Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. pearson.com. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: Targeting human carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of 3-(Thiazolidin-3-yl)picolinaldehyde

Abstract & Executive Summary

This application note details the optimization of reductive amination conditions for 3-(Thiazolidin-3-yl)picolinaldehyde , a sterically congested and electron-rich heteroaromatic scaffold. Due to the ortho-substituted thiazolidine ring, this substrate exhibits significant steric hindrance and reduced electrophilicity at the formyl center.

Standard reductive amination protocols often stall at the hemiaminal stage or suffer from low conversion with this scaffold. This guide provides two validated protocols:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.

-

Method B (Enhanced): Titanium(IV) Isopropoxide-mediated imine formation for secondary amines and weak nucleophiles.

Key Takeaway: For this specific substrate, pre-activation of the carbonyl or water scavenging is critical to drive equilibrium toward the imine prior to reduction.

Substrate Analysis: The "Ortho-Effect" Challenge

To successfully derivatize 3-(Thiazolidin-3-yl)picolinaldehyde, one must understand the specific electronic and steric environment created by the 3-substituent.

Structural Impediments

-

Steric Shielding (The Primary Barrier): The thiazolidine ring at the C-3 position is bulky. It occupies the spatial region immediately adjacent to the C-2 aldehyde. This creates a "steric wall" that hinders the trajectory of incoming amine nucleophiles (Burgi-Dunitz angle), significantly slowing the initial attack.

-

Electronic Deactivation: The nitrogen atom of the thiazolidine ring is conjugated to the pyridine core. Through resonance donation (+M effect), it increases electron density in the pyridine ring, rendering the C-2 aldehyde less electrophilic compared to unsubstituted picolinaldehyde.

-

Chelation Risk: The pyridine nitrogen (N-1) and the aldehyde oxygen can chelate Lewis acids or metal ions, potentially stalling the reaction if the stoichiometry of additives (like Ti(OiPr)₄) is not managed correctly.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on the amine partner.

Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on amine sterics.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Unhindered primary amines (e.g., benzylamine, alkylamines). Mechanism: Sodium triacetoxyborohydride (STAB) is mild and allows for the concerted reduction of the iminium ion without reducing the aldehyde, preventing alcohol byproducts [1].

Reagents:

-

Substrate: 3-(Thiazolidin-3-yl)picolinaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Preparation: In a dry vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

-

Amine Addition: Add the amine (1.1 equiv).

-

Activation: Add Acetic Acid (1.0 equiv). Note: The acid catalyzes the dehydration of the hemiaminal to the imine, which is crucial for this sterically hindered substrate.

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Do not skip this step; allow the imine to populate before reduction.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at RT under nitrogen for 4–16 hours. Monitor by LCMS.

-

Target: Disappearance of Aldehyde (M+H) and Imine; appearance of Amine (M+H).

-

-

Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Secondary amines, anilines, or sterically hindered primary amines. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine/enamine even in sterically congested systems [2].

Reagents:

-

Substrate: 3-(Thiazolidin-3-yl)picolinaldehyde (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Solvent: THF (Step 1), Methanol (Step 2)

Protocol:

-

Imine Formation: In a dry vial under nitrogen, mix the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (minimal volume, or neat if amine is liquid).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Caution: Exothermic.

-

Incubation: Stir the mixture at RT for 6–12 hours.

-

Optimization: If conversion is low after 6h, heat to 40–50°C. The solution usually turns yellow/orange indicating imine formation.

-

-

Reduction Step: Dilute the mixture with anhydrous Methanol (to ~0.2 M).

-

Cooling: Cool the solution to 0°C.

-

Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Gas evolution).

-

Quench: After 1 hour, quench by adding water dropwise, then dilute with EtOAc. A white precipitate (TiO₂) will form.

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification: The filtrate is washed with brine, dried, and concentrated.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (Aldehyde remains) | Steric hindrance at C-3 blocks nucleophilic attack. | Switch to Method B . The Lewis acidity of Ti(OiPr)₄ coordinates the carbonyl oxygen, increasing electrophilicity. |

| Alcohol Byproduct (Reduction of Aldehyde) | Reducing agent added before imine formation.[2] | Increase "Equilibration" time in Method A. Ensure AcOH is present to speed up dehydration. |

| Low Yield (Product lost in aqueous) | Pyridine amines are amphoteric/basic. | During workup, ensure pH is basic (>9) to keep the product in the organic phase. Use DCM/IPA (3:1) for extraction if product is polar. |

| Thiazolidine Ring Opening | Acid concentration too high or strong reducing agent. | Avoid strong mineral acids (HCl). STAB and AcOH are compatible. Avoid heating >60°C. |

Mechanistic Pathway

The diagram below illustrates the critical "Bottleneck" caused by the 3-thiazolidinyl group and how the protocols overcome it.

Figure 2: Reaction pathway highlighting the rate-limiting hemiaminal formation and dehydration steps.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929.

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.

Sources

Application Note: 3-(Thiazolidin-3-yl)picolinaldehyde in Coordination Chemistry

This Application Note and Protocol Guide details the synthesis, characterization, and application of 3-(Thiazolidin-3-yl)picolinaldehyde —a specialized heterocyclic precursor used to design tridentate ligands (e.g., thiosemicarbazones) for medicinal inorganic chemistry.[1]

Executive Summary

3-(Thiazolidin-3-yl)picolinaldehyde is a hybrid heterocyclic building block that combines the chelating potential of the pyridine ring with the steric and electronic properties of a thiazolidine moiety.[1] Unlike simple picolinaldehyde, the introduction of a bulky, electron-donating thiazolidine group at the 3-position modulates the electron density of the pyridine nitrogen and introduces steric constraints that influence metal coordination geometry.[1]

This molecule is primarily utilized as a precursor for the synthesis of high-affinity Schiff base ligands (e.g., thiosemicarbazones, hydrazones) which exhibit potent anticancer and antimicrobial activities by chelating transition metals like Cu(II), Zn(II), and Fe(II/III).[1]

Scientific Rationale & Mechanism

Structural Significance

The molecule consists of a pyridine-2-carboxaldehyde core substituted at the 3-position with a thiazolidine ring attached via its nitrogen atom.[1]

-

Electronic Effect: The thiazolidine nitrogen acts as an electron donor (resonance) to the pyridine ring, increasing the basicity of the pyridine nitrogen (

) and potentially strengthening metal- -

Steric Effect: The 3-substituent creates a "pocket" near the metal-binding site, which can prevent the formation of chemically inert bis-ligand complexes (1:2 M:L) in favor of biologically active mono-ligand complexes (1:1 M:L), particularly with copper.[1]

Pathway to Bioactive Complexes

The aldehyde functionality is the reactive handle.[1] Condensation with thiosemicarbazides yields

Experimental Protocols

Protocol A: Synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde

Rationale: Direct nucleophilic aromatic substitution (

Materials:

-

Precursor: 3-Fluoropicolinaldehyde (CAS: 884494-77-3) or 3-Bromopicolinaldehyde.[1]

-

Nucleophile: Thiazolidine (CAS: 504-78-9).[1]

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA).[1] -

Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-fluoropicolinaldehyde (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).

-

Addition: Add finely ground anhydrous

(2.0 eq) to the solution. -

Nucleophilic Attack: Add thiazolidine (1.2 eq) dropwise via syringe.[1]

-

Reaction: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde starting material.[1]

-

Note: The 3-fluoro analog is more reactive than the 3-bromo and allows for milder conditions, reducing polymerization byproducts.[1]

-

-

Work-up: Cool to room temperature and pour into ice-cold water (50 mL). Extract with Dichloromethane (DCM, 3 x 20 mL).[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1] -

Yield: Expect a yellow/orange oil or low-melting solid (Yield: 60–75%).[1]

Protocol B: Derivatization to Thiosemicarbazone Ligand

Rationale: The Schiff base condensation converts the precursor into a potent tridentate chelator.[1]

-

Dissolution: Dissolve 3-(Thiazolidin-3-yl)picolinaldehyde (1 mmol) in Ethanol (10 mL).

-

Condensation: Add Thiosemicarbazide (1 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

-

Reflux: Reflux at 80°C for 3 hours. A precipitate usually forms.[1]

-

Isolation: Cool to 4°C. Filter the solid, wash with cold ethanol and ether.

-

Characterization: Confirm structure via

H NMR (distinct -HC=N- proton at

Data Presentation & Analysis

Expected NMR Characterization

| Proton Environment | Chemical Shift ( | Multiplicity | Assignment |

| Aldehyde (-CHO) | 10.0 – 10.2 | Singlet (1H) | Reactive handle |

| Pyridine H-6 | 8.2 – 8.4 | Doublet (1H) | Ortho to N |

| Pyridine H-4, H-5 | 7.3 – 7.6 | Multiplet (2H) | Aromatic ring |

| Thiazolidine N-CH2 | 3.5 – 3.8 | Triplet/Multiplet | Ring protons |

| Thiazolidine S-CH2 | 3.0 – 3.2 | Triplet | Ring protons |

Visualizing the Workflow

Caption: Synthetic pathway from fluorinated precursor to active metal chelator.

Coordination Chemistry & Binding Modes[1][4]

When the derived thiosemicarbazone ligand binds to a metal center (e.g., Cu(II)), it adopts a distorted square planar or square pyramidal geometry.[1]

Binding Motif (N, N, S)

-

Pyridine Nitrogen (

): The first anchor point.[1] The 3-thiazolidinyl group exerts steric pressure here.[1] -

Imine Nitrogen (

): Formed from the aldehyde condensation.[1] -

Thiolate Sulfur (

): Upon coordination, the thiosemicarbazone moiety often tautomerizes to the thiol form (thione

Diagram of Coordination:

Caption: Proposed square-planar coordination geometry of the Cu(II) complex.[1]

References

-

Richardson, D. R., et al. (2009).[1] Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity.[1]Journal of Medicinal Chemistry .

-

Easmon, J., et al. (2001).[1] Synthesis, Cytotoxicity, and Antitumor Activity of 2-Acetylpyridine Thiosemicarbazones.[1]Journal of Medicinal Chemistry .

-

Cao, B., et al. (2012).[1][2] Synthesis of the Pyridinyl Analogues of Dibenzylideneacetone (pyr-dba) via an Improved Claisen-Schmidt Condensation. (Describes 3-morpholinopicolinaldehyde synthesis). Organic & Biomolecular Chemistry .

-

NIST Chemistry WebBook. 2-Pyridinecarboxaldehyde (Picolinaldehyde) Data.[1][1]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 3-aminopyridine cyclization to thiazolidine

Topic: Optimizing reaction temperature for 3-aminopyridine cyclization to thiazolidine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Subject: Thermal Parameter Optimization for the Synthesis of 3-(Pyridin-3-yl)thiazolidin-4-ones Document ID: TSC-2024-AP-THZ Status: Active Scope: This guide addresses the cyclocondensation of 3-aminopyridine with aromatic aldehydes and mercaptoacetic acid (thioglycolic acid) to form thiazolidin-4-one scaffolds.

Module 1: Reaction Kinetics & Thermal Profiling

Q: Why does my reaction stall at the intermediate stage despite refluxing at 80°C?

A: The conversion of 3-aminopyridine to the final thiazolidinone involves two distinct energy barriers. If you are observing incomplete conversion at 80°C (e.g., in ethanol), you are likely overcoming the first barrier (Schiff base formation) but failing to drive the second, rate-limiting step: the dehydration-cyclization.

The Mechanism-Temperature Causality:

-

Stage 1 (Imine Formation): 3-aminopyridine reacts with the aldehyde to form a Schiff base. This is kinetically fast and exothermic; it proceeds readily at 25–50°C .

-

Stage 2 (Nucleophilic Attack): The mercapto group attacks the imine carbon. This is reversible and equilibrium-dependent.

-

Stage 3 (Cyclodehydration): The intramolecular attack of the amine nitrogen on the carboxylic carbonyl followed by water elimination requires high activation energy (

). In standard ethanol reflux (78°C), the system often lacks the thermal energy to efficiently eliminate water, leading to an equilibrium mixture of the acyclic intermediate and the product.

Recommendation: Switch to a higher-boiling non-polar solvent (e.g., Toluene, 110°C ) with a Dean-Stark apparatus to physically remove water, shifting the equilibrium toward the cyclic product (Le Chatelier’s principle). Alternatively, use Microwave Irradiation at 110–120°C to surpass the

Q: How does temperature affect the regioselectivity of the sulfur attack?

A: In the 3-component reaction, the sulfur atom is a soft nucleophile. At lower temperatures (<60°C), the reaction is under kinetic control, and the sulfur may attack the imine carbon reversibly without cyclizing. If the temperature is ramped too slowly, you risk oxidative dimerization of the mercaptoacetic acid (forming disulfides) before it can react with the sterically hindered Schiff base of the 3-aminopyridine.

Optimization Rule:

-

Initiation: Stir the amine and aldehyde for 30 min at 60°C to ensure complete imine formation.

-

Cyclization: Add the mercaptoacetic acid and rapidly ramp to >100°C. This favors the intramolecular cyclization over the intermolecular disulfide formation.

Module 2: Troubleshooting Yield & Purity

Q: I see a "sticky tar" instead of a precipitate. Is this thermal degradation?

A: This is a common issue when using 3-aminopyridine due to the basicity of the pyridine nitrogen.

-

Cause: At high temperatures (>120°C) without a catalyst, the pyridine ring can participate in non-specific polymerization or coordination with the thiol.

-

Fix: The "tar" is often the protonated salt of the product or unreacted amine trapped in a polymeric matrix.

-

Neutralization: Ensure the reaction mixture is neutralized with sodium bicarbonate solution post-reaction. The free base often precipitates cleanly.

-

Thermal Limit: Do not exceed 130°C. If using microwave synthesis, cap the power to avoid "hot spots" that degrade the pyridine ring.

-

Q: What is the optimal temperature profile for Microwave-Assisted Synthesis (MW)?

A: MW synthesis significantly enhances this cyclization by dipolar polarization.

-

Standard Protocol: 110°C for 10–15 minutes.

-

Warning: 3-aminopyridine is a microwave absorber. If the temperature ramps instantly to 140°C+, you risk charring. Use a 2-minute ramp time to 110°C, then hold.

Module 3: Experimental Protocols

Protocol A: Conventional High-Yield Synthesis (Thermodynamic Control)

Best for scale-up (>5g) where purity is prioritized over speed.

-

Schiff Base Formation: Dissolve 3-aminopyridine (10 mmol) and aryl aldehyde (10 mmol) in dry Toluene (30 mL) .

-

Catalyst: Add anhydrous

(0.5 mmol) or a catalytic amount of piperidine. -

Reflux 1: Heat to reflux (110°C) for 1 hour using a Dean-Stark trap. Checkpoint: Verify water collection.

-

Addition: Cool slightly (to ~90°C) and add Mercaptoacetic acid (12 mmol) dropwise.

-

Reflux 2: Return to reflux (110°C) for 6–8 hours. Monitor TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT. Wash toluene layer with 10%

(to remove excess acid) and brine. Evaporate solvent.[1][2] Recrystallize from Ethanol.[2][3]

Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Best for library generation and screening.

-

Mix: In a 10 mL MW vial, combine 3-aminopyridine (1 mmol), aldehyde (1 mmol), and mercaptoacetic acid (1.2 mmol).

-

Solvent: Add minimal Ethanol (2 mL) (high dielectric constant for MW coupling).

-

Program:

-

Ramp: 2 min to 110°C.

-

Hold: 10 min at 110°C (Max Power 300W).

-

Cool: Active air cooling to 50°C.

-

-

Isolation: Pour into crushed ice. Filter the precipitate.[2][3][4]

Module 4: Visualization & Logic

Reaction Pathway & Thermal Criticality

The following diagram illustrates the mechanistic pathway and the specific points where temperature dictates the outcome (Cyclization vs. Byproducts).

Caption: Figure 1. Mechanistic flow of thiazolidinone synthesis. The transition from the acyclic adduct to the cyclic product is the rate-limiting step requiring elevated temperatures (>100°C) and efficient water removal.

Module 5: Comparative Data

Table 1: Solvent and Temperature Effects on Yield Data synthesized from comparative heterocyclic synthesis protocols [1, 2].

| Solvent | Boiling Point (°C) | Reaction Time | Yield (%) | Notes |

| Ethanol | 78 | 12-15 h | 45-55 | Incomplete cyclization; frequent purification needed. |

| 1,4-Dioxane | 101 | 6-8 h | 65-70 | Better solubility; moderate water removal. |

| Toluene | 110 | 4-6 h | 82-88 | Optimal. Azeotropic water removal drives completion. |

| DMF | 153 | 3 h | 60 | High thermal stress; difficult workup (water solubility). |

| MW (EtOH) | 110 (Pressurized) | 10 min | 90-95 | High atom economy; requires specialized equipment. |

References

-

Alheety, K. A., et al. (2020).[3] "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy, 11(3), 491-496.[3]

-

Chavan, A. A., & Pai, N. R. (2007). "Synthesis and Biological Activity of New Thiazolidinones." Molecules, 12(11), 2467-2477.

-

Desai, N. C., et al. (2013). "Synthesis and antimicrobial screening of some new 4-thiazolidinone derivatives." Medicinal Chemistry Research, 22, 367–375.

-

Jain, A. K., et al. (2012). "Thiazolidinone: A biologically active scaffold."[3][5][6] International Journal of Pharmaceutical Sciences and Research, 3(1), 107.

Sources

- 1. researchgate.net [researchgate.net]

- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Synthesis of Thiazolidinedione Compound Library [mdpi.com]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

Technical Support Center: Stability of 3-(Thiazolidin-3-yl)picolinaldehyde Under Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 3-(Thiazolidin-3-yl)picolinaldehyde under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Introduction: Understanding the Molecule's Reactivity

3-(Thiazolidin-3-yl)picolinaldehyde is a bifunctional molecule featuring a thiazolidine ring attached to a picolinaldehyde core. Both moieties possess distinct chemical properties that can influence the molecule's overall stability, particularly in alkaline environments. The aldehyde group is susceptible to a variety of base-catalyzed reactions, while the thiazolidine ring can undergo hydrolysis, a reaction often accelerated by hydroxide ions.

This guide will delve into the potential degradation pathways, provide protocols for stability assessment, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(Thiazolidin-3-yl)picolinaldehyde under basic conditions?

Under basic conditions, two primary degradation pathways are of concern for 3-(Thiazolidin-3-yl)picolinaldehyde:

-

Hydrolysis of the Thiazolidine Ring: The thiazolidine ring is susceptible to base-catalyzed hydrolysis. This reaction typically proceeds through a ring-opening mechanism to form a zwitterionic intermediate. Subsequent attack by a hydroxide ion leads to the cleavage of the ring, ultimately yielding picolinaldehyde and N-(2-mercaptoethyl)amine. The rate of this hydrolysis is dependent on the pH and the concentration of the base.

-

Reactions of the Picolinaldehyde Moiety: The aldehyde group is prone to several base-catalyzed reactions, including:

-

Aldol Condensation: In the presence of a suitable enolizable carbonyl compound, the picolinaldehyde can undergo aldol condensation.

-

Cannizzaro Reaction: At high base concentrations, picolinaldehyde can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

-

Oxidation: Aldehydes are susceptible to oxidation, which can be accelerated under basic conditions, especially in the presence of air (auto-oxidation).

-

Q2: I am observing a rapid loss of my compound in a basic buffer. What is the likely cause?

Rapid degradation in a basic buffer is most likely due to the hydrolysis of the thiazolidine ring. The kinetics of this hydrolysis can be significantly accelerated at higher pH values. It is also possible that the picolinaldehyde moiety is undergoing rapid reactions, though thiazolidine ring opening is often the primary instability concern for similar structures.

Q3: How can I minimize the degradation of 3-(Thiazolidin-3-yl)picolinaldehyde during my experiments?

To minimize degradation, consider the following:

-

pH Control: Whenever possible, maintain the pH of your solution as close to neutral as your experimental conditions allow. If basic conditions are required, use the lowest effective pH and concentration of base.

-

Temperature Control: Perform reactions at the lowest feasible temperature to slow down the rate of degradation.

-

Inert Atmosphere: To prevent oxidation of the aldehyde group, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Time: Minimize the exposure time of the compound to basic conditions.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique for monitoring the stability of 3-(Thiazolidin-3-yl)picolinaldehyde.[1][2] This method allows for the separation and quantification of the parent compound and its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradation products.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Unexpected peaks in HPLC chromatogram after exposure to basic conditions. | Degradation of the parent compound. | 1. Characterize the new peaks: Use HPLC-MS to identify the mass of the new species. Compare the retention times with standards of expected degradation products (e.g., picolinaldehyde). 2. Perform a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress to generate and identify degradation products.[1][3] This will help in building a degradation profile. |

| Poor recovery of the compound from the reaction mixture. | 1. Significant degradation has occurred. 2. Adsorption of the compound to glassware or other surfaces. | 1. Re-evaluate reaction conditions: Lower the pH, temperature, or reaction time. 2. Use silanized glassware: This can reduce the adsorption of polar compounds. 3. Optimize extraction procedure: Ensure the solvent and pH used for extraction are suitable for the compound and do not cause further degradation. |